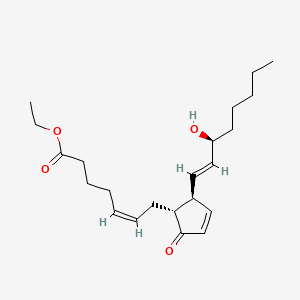
Prostaglandin A2 ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin A2 ethyl ester is a derivative of prostaglandin A2, a member of the prostaglandin family of lipid compounds. Prostaglandins are synthesized from arachidonic acid and play crucial roles in various physiological processes, including inflammation, pain modulation, and regulation of blood flow . This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.
準備方法
The synthesis of prostaglandin A2 ethyl ester typically involves the esterification of prostaglandin A2. One common method is the reaction of prostaglandin A2 with ethanol in the presence of an acid catalyst. This reaction proceeds under mild conditions and results in the formation of the ethyl ester derivative . Industrial production methods may involve more complex procedures, including the use of biocatalysts and stereoselective synthesis to ensure high yield and purity .
化学反応の分析
Prostaglandin A2 ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced prostaglandin derivatives.
Substitution: Substitution reactions, such as halogenation, can occur in the presence of halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products . Major products formed from these reactions include various prostaglandin analogs with modified functional groups.
科学的研究の応用
Prostaglandin A2 ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the biological roles of prostaglandins in cellular processes, such as inflammation and cell signaling.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of prostaglandin A2 ethyl ester involves its interaction with specific prostaglandin receptors on the cell surface. These receptors are G protein-coupled receptors that mediate various intracellular signaling pathways. Upon binding to its receptor, this compound can activate or inhibit the production of cyclic adenosine monophosphate (cAMP), leading to downstream effects on cellular functions . The molecular targets and pathways involved include the regulation of inflammatory mediators and modulation of immune responses .
類似化合物との比較
Prostaglandin A2 ethyl ester can be compared with other prostaglandin derivatives, such as:
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in the regulation of smooth muscle contraction and reproductive processes.
Prostaglandin D2: Plays a role in allergic responses and sleep regulation.
What sets this compound apart is its stability and ease of handling, making it a valuable tool in research settings. Its unique chemical structure also allows for specific interactions with prostaglandin receptors, providing distinct biological effects .
特性
分子式 |
C22H34O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
ethyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3/b9-6-,16-14+/t18-,19-,20+/m0/s1 |
InChIキー |
QCWSNSWUCYNLHP-VGEIBRHWSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC)O |
正規SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)
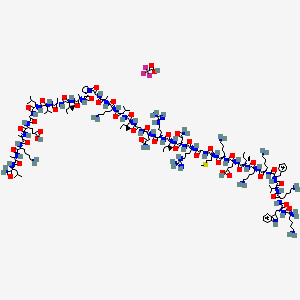
![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)
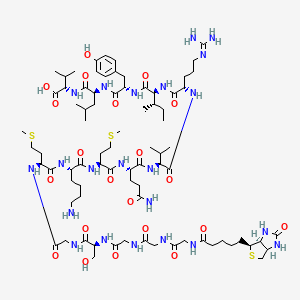

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)
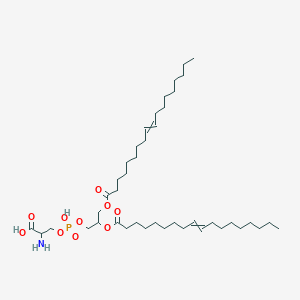
![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)
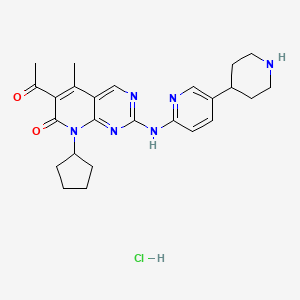
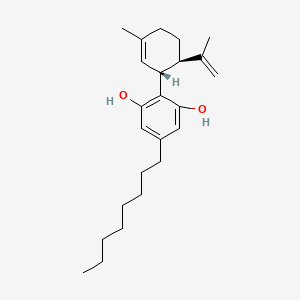
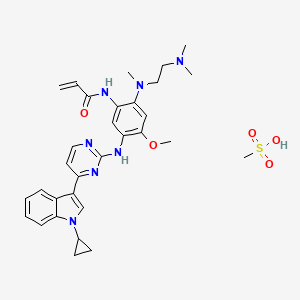
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)
